molecular formula C14H19NO2 B7492097 1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one

1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one

Cat. No. B7492097
M. Wt: 233.31 g/mol
InChI Key: YCBWYBNQYOJTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one, also known as 4'-Methylpropiophenone, is a chemical compound that belongs to the class of aryl ketones. It is commonly used in the synthesis of various organic compounds and has gained significant attention in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This leads to increased feelings of pleasure and euphoria, which may explain its potential use as a recreational drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one are not well studied. However, it is believed to have similar effects to other dopamine reuptake inhibitors, such as cocaine and amphetamines. These effects include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and fatigue.

Advantages and Limitations for Lab Experiments

1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal lab conditions and can be stored for long periods without degradation. However, it is a controlled substance and must be handled with care. Its potential use as a recreational drug also raises ethical concerns regarding its use in scientific research.

Future Directions

There are several future directions for the study of 1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one. One potential direction is the development of new synthetic methods that improve the yield and purity of the compound. Another direction is the study of its potential use as a therapeutic agent for various neurological disorders, such as Parkinson's disease and depression. Finally, the study of its mechanism of action and biochemical and physiological effects may lead to the development of new drugs with similar properties but fewer side effects.
Conclusion
In conclusion, 1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields, including the synthesis of organic compounds and the study of neurological disorders. However, its potential use as a recreational drug raises ethical concerns regarding its use in scientific research. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects, as well as its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one involves the reaction between 4-methylmorpholine and benzylideneacetone in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes a nucleophilic addition reaction with acetic anhydride to yield the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

1-(2-Methylmorpholin-4-yl)-3-phenylpropan-1-one has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been used as a reagent in the synthesis of chiral compounds, which are important in asymmetric synthesis.

properties

IUPAC Name

1-(2-methylmorpholin-4-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-12-11-15(9-10-17-12)14(16)8-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBWYBNQYOJTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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